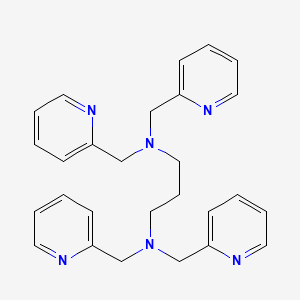
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “1,3-Propanediamine, N,N,N’,N’-tetramethyl-” is 130.2312 . The IUPAC Standard InChI is InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 .Chemical Reactions Analysis
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” can act as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It also shows the ability to absorb CO2 when dissolved in an aqueous solution .Physical And Chemical Properties Analysis
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” has a boiling point of 418.7 K and a fusion point of 191.2 K . Its density is 0.779 g/mL at 25 °C , and its refractive index is n20/D 1.4234 (lit.) .Wissenschaftliche Forschungsanwendungen
-
1,3-Propanediamine, N,N,N’,N’-tetramethyl-
- This compound has a molecular weight of 130.2312 .
- It is also known as N,N,N’,N’-Tetramethyl-1,3-diaminopropane and N,N,N’,N’-Tetramethyltrimethylenediamine .
- It may be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .
- It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
-
1,3-Diaminopropane
-
1,3-Propanediamine, N,N,N’,N’-tetramethyl-
- This compound has a molecular weight of 130.2312 .
- It is also known as N,N,N’,N’-Tetramethyl-1,3-diaminopropane and N,N,N’,N’-Tetramethyltrimethylenediamine .
- It may be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .
- It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
-
1,3-Diaminopropane
Safety And Hazards
“1,3-Propanediamine, N,N,N’,N’-tetramethyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-5-14-28-24(10-1)20-32(21-25-11-2-6-15-29-25)18-9-19-33(22-26-12-3-7-16-30-26)23-27-13-4-8-17-31-27/h1-8,10-17H,9,18-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODATTHCRVWTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451122 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
CAS RN |
80384-94-7 | |
| Record name | 1,3-Propanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



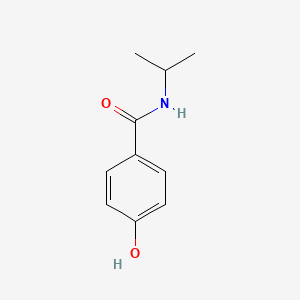
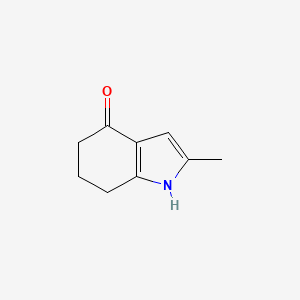
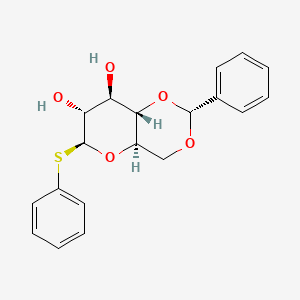
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
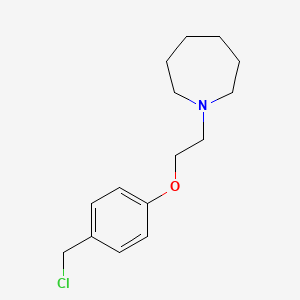
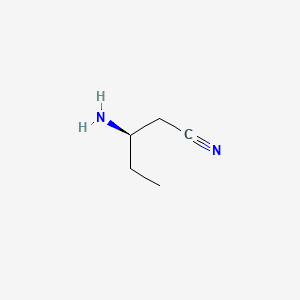
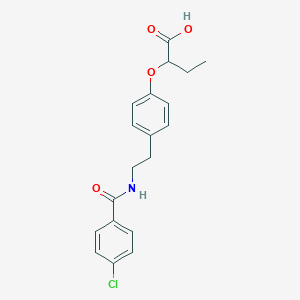
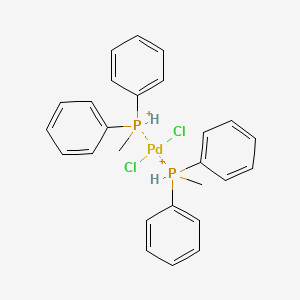
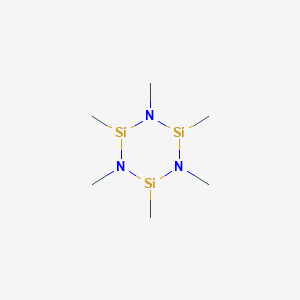
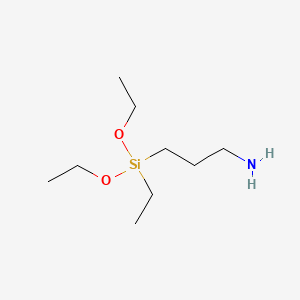
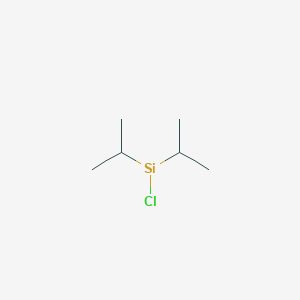
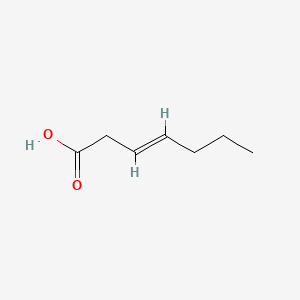
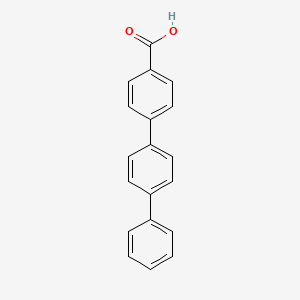
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)